(S)-tert-butyl 5-(benzyloxycarbonylamino)-7-bromo-6-oxoheptylcarbamate
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Overview
Description
(S)-tert-butyl 5-(benzyloxycarbonylamino)-7-bromo-6-oxoheptylcarbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a benzyloxycarbonylamino group, a bromine atom, and a carbamate group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 5-(benzyloxycarbonylamino)-7-bromo-6-oxoheptylcarbamate typically involves multiple steps, including the protection of functional groups, bromination, and carbamate formation. One common synthetic route starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The protected intermediate is then subjected to bromination using N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom. Finally, the carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 5-(benzyloxycarbonylamino)-7-bromo-6-oxoheptylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carbonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-tert-butyl 5-(benzyloxycarbonylamino)-7-bromo-6-oxoheptylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for drug development.
Biology: The compound can be used to study enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 5-(benzyloxycarbonylamino)-7-bromo-6-oxoheptylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyloxycarbonylamino-2-(Fmoc-amino)butyric acid: Used in proteomics research and as an intermediate in pharmaceutical synthesis.
(S)-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric acid: Employed in pharmaceutical and chemical research.
Uniqueness
(S)-tert-butyl 5-(benzyloxycarbonylamino)-7-bromo-6-oxoheptylcarbamate is unique due to its specific combination of functional groups, which allows for diverse chemical modifications and applications. Its bromine atom and carbamate group provide distinct reactivity compared to similar compounds, making it valuable for specialized research and industrial purposes.
Properties
Molecular Formula |
C20H29BrN2O5 |
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Molecular Weight |
457.4 g/mol |
IUPAC Name |
benzyl N-[(3S)-1-bromo-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoheptan-3-yl]carbamate |
InChI |
InChI=1S/C20H29BrN2O5/c1-20(2,3)28-18(25)22-12-8-7-11-16(17(24)13-21)23-19(26)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,22,25)(H,23,26)/t16-/m0/s1 |
InChI Key |
REQTUEOHECNHGE-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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